2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane
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Overview
Description
2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane is an organic compound with the molecular formula C16H18O2 It is characterized by the presence of an oxirane ring (epoxide) attached to a phenoxy group, which is further substituted with a 2-methylhex-5-en-3-yn-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-(2-Methylhex-5-en-3-yn-2-yl)phenol, is synthesized through the reaction of 2-methylhex-5-en-3-yn-2-ol with phenol in the presence of a suitable catalyst.
Epoxidation Reaction: The phenoxy intermediate is then subjected to an epoxidation reaction using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) to form the oxirane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and alkene functionalities.
Reduction: Reduction reactions can target the oxirane ring, converting it to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed:
Oxidation: Products include epoxides, diols, and carboxylic acids.
Reduction: The primary product is a diol.
Substitution: Substituted oxiranes with various functional groups.
Scientific Research Applications
2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as cytochrome P450 and other oxidoreductases.
Pathways Involved: The compound can modulate oxidative stress pathways and inhibit specific enzymatic activities, leading to its bioactive effects.
Comparison with Similar Compounds
2-Methyl-5-hexen-3-yn-2-ol: A precursor in the synthesis of the target compound.
4-(2-Methylhex-5-en-3-yn-2-yl)phenol: An intermediate in the synthetic route.
Epoxides: Other epoxide-containing compounds with similar reactivity.
Uniqueness: 2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane is unique due to its combination of an oxirane ring with a phenoxy group substituted with an alkyne and alkene moiety. This structural feature imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various applications.
Properties
CAS No. |
10446-42-1 |
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Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2-[[4-(2-methylhex-5-en-3-yn-2-yl)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C16H18O2/c1-4-5-10-16(2,3)13-6-8-14(9-7-13)17-11-15-12-18-15/h4,6-9,15H,1,11-12H2,2-3H3 |
InChI Key |
UVMLTYTYXMJXAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC=C)C1=CC=C(C=C1)OCC2CO2 |
Origin of Product |
United States |
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